molecular formula C9H13NO3 B13614928 Ethyl 3-amino-3-(furan-2-yl)propanoate

Ethyl 3-amino-3-(furan-2-yl)propanoate

Cat. No.: B13614928
M. Wt: 183.20 g/mol
InChI Key: ZQCIVDVXCPAUEF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(furan-2-yl)propanoate is a β-amino ester derivative featuring a furan ring at the β-position. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility. The furan moiety contributes to its electronic properties, while the amino and ester groups enable functionalization for drug discovery or material science applications. Its synthesis typically involves the Rodionov reaction, a method used to prepare β-amino esters from aldehydes and malonic ester derivatives .

Properties

IUPAC Name

ethyl 3-amino-3-(furan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCIVDVXCPAUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(furan-2-yl)propanoate typically involves the reaction of ethyl acrylate with furan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoromethanesulfonic acid and an organic solvent like anhydrous ethanol. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16 to 20 hours . After the reaction, the product is purified through washing with organic solvents and recrystallization to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous purification processes, including distillation and crystallization, to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(furan-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-3-(furan-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(furan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 3-amino-3-(furan-2-yl)propanoate belongs to a broader class of β-amino esters with aryl or heteroaryl substituents. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Ethyl 3-amino-3-(3-pyridyl)propanoate 3-Pyridyl C11H14N2O2 206.24 αvβ6 integrin antagonists for fibrosis
Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate 4-Isopropoxy-3-methoxyphenyl C15H23NO4 281.35 Potential bioactive intermediates
Ethyl 3-(2-furyl)propanoate 2-Furyl (non-amino variant) C9H12O3 168.19 Electronegative analog for Diels-Alder reactions
Ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate 3-Benzyloxyphenyl C18H21NO3 299.37 Synthetic intermediates for drug discovery

Key Observations :

  • Electronic Effects: The furan ring in this compound introduces electron-withdrawing characteristics, influencing reactivity in cycloaddition reactions compared to phenyl or pyridyl analogs .
  • Bioactivity: Pyridyl and methoxyphenyl derivatives (e.g., Ethyl 3-amino-3-(3-pyridyl)propanoate) demonstrate αvβ6 integrin antagonism, suggesting that substituent polarity and hydrogen-bonding capacity are critical for target engagement .

Physicochemical Properties

  • Solubility : The furan-containing compound exhibits lower aqueous solubility compared to pyridyl analogs due to reduced polarity, as evidenced by logP values (estimated ~1.5 for furan vs. ~0.8 for pyridyl derivatives).
  • Thermal Stability: Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate shows enhanced stability (decomposition temperature >200°C) compared to furan derivatives, attributed to the bulky, electron-donating methoxy group .

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